Ethylene glycol-13C2 is a stable isotope-labeled form of ethylene glycol where both carbon atoms are the heavy isotope, 13C. This labeling provides a distinct mass shift, making it an essential tool for quantitative analysis and tracer studies. Its primary procurement value lies in its function as an internal standard for mass spectrometry (MS) applications and as a metabolic or chemical tracer to elucidate reaction pathways, where its behavior is nearly identical to the unlabeled form but analytically distinguishable. [REFS-1, REFS-2]
Substituting Ethylene glycol-13C2 with unlabeled ethylene glycol is not viable for isotope dilution or tracer studies, as the unlabeled compound is indistinguishable from the endogenous or natural-abundance background. [1] Deuterated analogs, such as ethylene glycol-d4, provide a different mass shift and are used for different analytical purposes (e.g., 1H-NMR simplification); they cannot be used to trace the carbon backbone of the molecule in metabolic or polymerization studies. Furthermore, deuterated standards can be susceptible to H/D exchange, a problem not encountered with the stable 13C carbon skeleton, making Ethylene glycol-13C2 a more robust choice for quantitative mass spectrometry. [2]
In quantitative analysis, an ideal internal standard must have nearly identical chemical and physical properties to the analyte to correct for matrix effects and variations during sample processing. [1] Ethylene glycol-13C2 serves this role for quantifying unlabeled ethylene glycol. Its +2 Da mass shift is clearly resolved from the natural M+1 isotope peak of the analyte, preventing spectral overlap and quantification errors. This contrasts with deuterated standards (e.g., Ethylene glycol-d4), which, while effective, can have minor chromatographic shifts and a theoretical risk of H/D exchange that is absent with a 13C-labeled backbone. [2]
| Evidence Dimension | Mass Shift for MS Quantification & Chemical Stability |
| Target Compound Data | +2 Da shift from 13C labeling; C-C backbone is chemically inert. |
| Comparator Or Baseline | Unlabeled Ethylene Glycol (M+0); Deuterated Ethylene Glycol-d4 (+4 Da shift, potential for H/D exchange). |
| Quantified Difference | The +2 Da shift avoids interference from the natural M+1 peak (~2.2% of M+0), ensuring a lower signal-to-noise ratio. The covalent C-C bond is not subject to exchange, unlike C-D bonds. |
| Conditions | Isotope dilution GC-MS or LC-MS/MS analysis of ethylene glycol in biological fluids like whole blood or urine. |
For regulated clinical, forensic, and safety testing, using a stable, co-eluting internal standard is essential for achieving the highest accuracy, precision, and data defensibility.
When used as a monomer precursor in polymerization, Ethylene glycol-13C2 enables precise tracking of the glycol unit within the final polymer structure. Techniques like 13C NMR can selectively observe the labeled carbons, providing a signal enhancement of approximately 90-fold per carbon compared to the natural abundance of 1.1%. [1] This allows for definitive analysis of polymer structure, end-group analysis, and the formation of side-products or degradation intermediates, which is impossible with unlabeled ethylene glycol as the signals would be lost in the baseline noise.
| Evidence Dimension | Signal-to-Noise Ratio in 13C NMR for Tracer Detection |
| Target Compound Data | >98% 13C enrichment per carbon atom. |
| Comparator Or Baseline | Unlabeled Ethylene Glycol (Natural 13C abundance of ~1.1%). |
| Quantified Difference | ~90x signal enhancement per labeled carbon atom. |
| Conditions | Solid-state or solution 13C NMR analysis of polymers (e.g., PET) synthesized using the labeled monomer. |
For R&D in materials science, this allows for precise process optimization and quality control by providing clear, quantitative data on reaction mechanisms and polymer degradation that directly influence final material properties.
In toxicology and metabolic research, the 13C2 label allows for the unambiguous tracking of ethylene glycol's conversion into its toxic metabolites, such as glycolic acid and oxalic acid. [1] Human studies have demonstrated the ability to detect 13C2-glycolic acid in plasma and urine after exposure to 13C-labeled ethylene glycol. [2] This is critical for distinguishing metabolites from the administered dose versus identical compounds produced by endogenous pathways. Using an unlabeled comparator makes this differentiation impossible, confounding the interpretation of metabolic fate and toxicity data.
| Evidence Dimension | Distinction of Metabolic Origin |
| Target Compound Data | Produces labeled metabolites (e.g., 1,2-13C2-glycolic acid) with a +2 Da shift detectable by MS. |
| Comparator Or Baseline | Unlabeled Ethylene Glycol administration. |
| Quantified Difference | 100% of metabolites derived from the target compound are labeled, allowing absolute differentiation from the unlabeled endogenous pool. |
| Conditions | In vivo or in vitro metabolic studies followed by mass spectrometry analysis of biological fluids or tissues. |
Provides definitive proof of metabolic fate, which is a fundamental requirement for robust toxicological risk assessment, drug development, and understanding mechanisms of poisoning.
For use in validated isotope dilution mass spectrometry methods to accurately quantify ethylene glycol in blood, serum, or urine. Its high isotopic purity and identical physicochemical behavior to the analyte ensure maximum accuracy and reproducibility in critical diagnostic and forensic investigations where precision is paramount. [1]
As a labeled monomer precursor in the synthesis of polyesters (e.g., PET) to investigate reaction kinetics, quantify side-product formation, or analyze degradation pathways using 13C NMR. This enables targeted process improvements to enhance final material quality and durability.
To be administered in preclinical models to trace the complete metabolic conversion of ethylene glycol to its toxic downstream metabolites. The stable 13C label allows for absolute differentiation from endogenous metabolic pools, providing clear, unambiguous data for toxicology, pharmacology, and drug safety studies. [2]
Irritant